

Physical and chemical properties of Dehydronifedipine

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Compound of Interest

Compound Name: Dehydronifedipine

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Dehydronifedipine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronifedipine, the primary pyridine metabolite of the widely used calcium channel blocker nifedipine, is a compound of significant interest in pharmacology and drug metabolism studies. The formation of **dehydronifedipine** from nifedipine is a critical step in its metabolic pathway, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the physical and chemical properties of **dehydronifedipine** is essential for a complete characterization of nifedipine's pharmacokinetics and for the development of new analytical methods. This technical guide provides an in-depth overview of the core physical and chemical properties of **dehydronifedipine**, detailed experimental protocols for their determination, and a visualization of its metabolic formation.

Chemical and Physical Properties

The fundamental chemical and physical properties of **dehydronifedipine** are summarized in the tables below. These properties are crucial for its identification, purification, and analysis.

Table 1: Chemical Identity of Dehydronifedipine

Property	Value	Citation(s)
IUPAC Name	Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate	[1]
Synonyms	Oxidized Nifedipine, Nifedipine EP Impurity A, BAY-b 4759	[2][3]
CAS Number	67035-22-7	[2]
Chemical Formula	C ₁₇ H ₁₆ N ₂ O ₆	[2]
Molecular Weight	344.32 g/mol	[4]
Appearance	Pale yellow solid	

Table 2: Physicochemical Properties of Dehydronifedipine

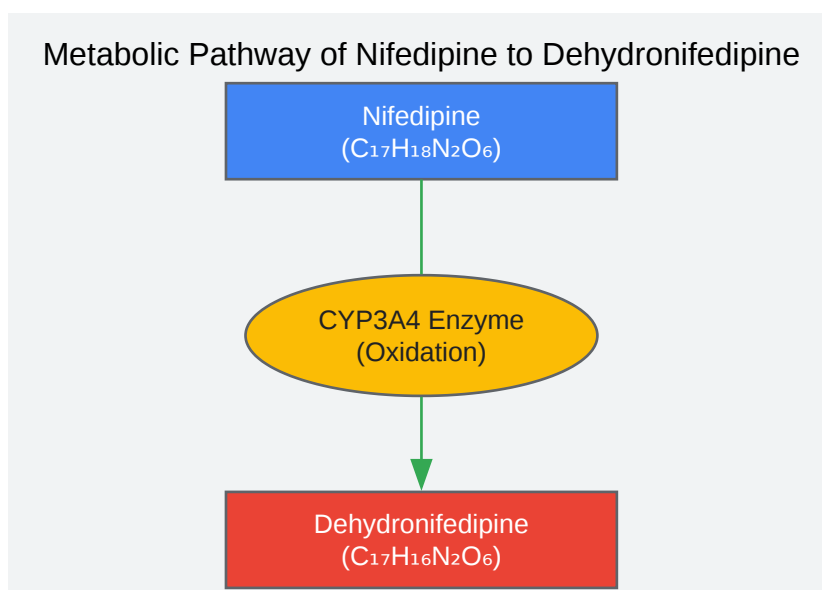
Property	Value	Citation(s)
Melting Point	100-105 °C	[2]
Boiling Point	443.7 °C at 760 mmHg	[2]
Density	1.284 g/cm ³	[2]
pKa	No experimentally determined value available	
LogP	3.37	

Table 3: Solubility of Dehydronifedipine

Solvent	Solubility	Citation(s)
Ethanol	2.7 mg/mL (Sonication recommended)	[5]
DMSO	27 mg/mL (Sonication recommended)	[5]
Dimethylformamide (DMF)	30 mg/mL (Sonication recommended)	[5]
DMSO:PBS (pH 7.2) (1:10)	0.1 mg/mL (Sonication recommended)	[5]
Water	Poorly soluble	

Metabolic Pathway

Dehydronifedipine is the primary metabolite of nifedipine, formed through an oxidation reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly found in the liver and small intestine. This metabolic conversion is a key determinant of nifedipine's bioavailability and clearance from the body.



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Metabolism of Nifedipine

Experimental Protocols

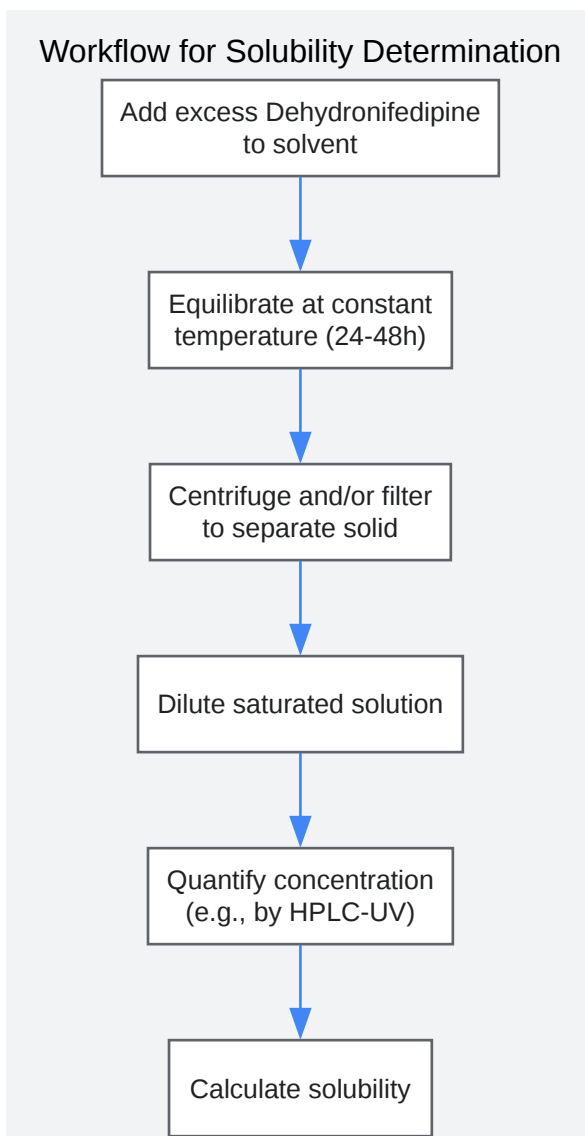
This section outlines detailed methodologies for the determination of key physical and chemical properties of **Dehydronifedipine**.

Determination of Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

- **Preparation of Saturated Solution:** Add an excess amount of **Dehydronifedipine** powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).
- **Quantification:** Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of **Dehydronifedipine** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility based on the measured concentration and the dilution factor.



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Solubility Determination Workflow

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

- Sample Preparation: Prepare a solution of **Dehydronifedipine** of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility).

- **Titration Setup:** Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and ionic strength (e.g., using 0.15 M KCl).
- **Titration:** Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group.
- **Data Collection:** Record the pH of the solution after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization.

Spectroscopic Analysis

UV-Vis spectroscopy is used to identify chromophores and conjugated systems within a molecule.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of **Dehydronifedipine** in a UV-transparent solvent (e.g., methanol or acetonitrile).
- **Instrument Setup:** Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum of the solvent.
- **Spectrum Acquisition:** Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). The λ_{max} for **Dehydronifedipine** is reported to be around 260 nm.[3]

IR spectroscopy provides information about the functional groups present in a molecule.

Protocol:

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the **Dehydronifedipine** powder directly onto the

ATR crystal.

- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum.
- Spectrum Acquisition: Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in **Dehydronifedipine**, such as C=O (ester), C=C (aromatic), C-N, and NO₂ stretching vibrations.

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed structure of a molecule.

Protocol:

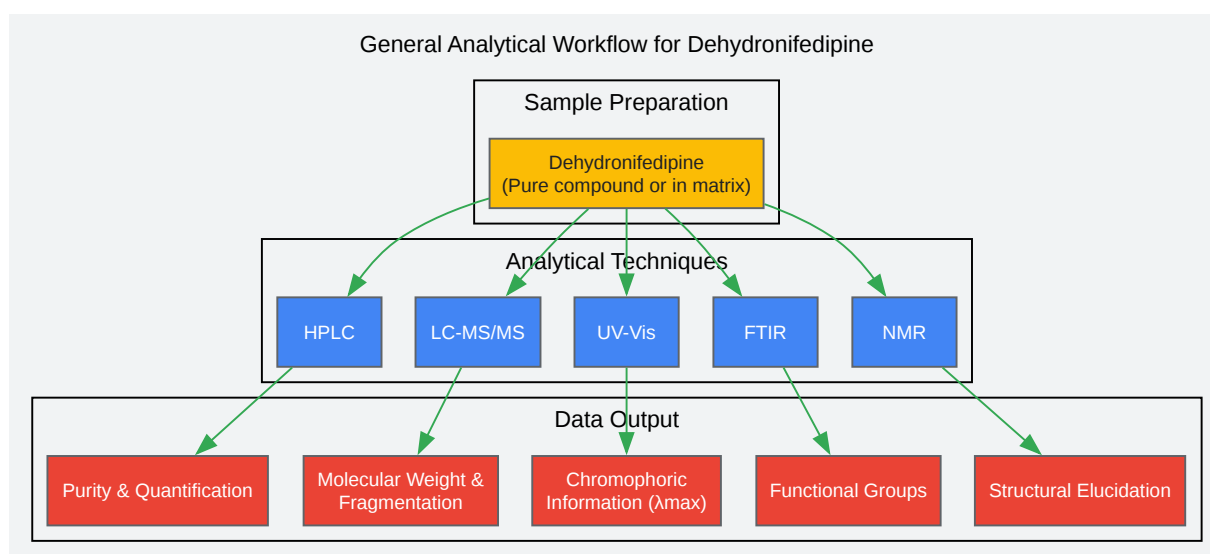
- Sample Preparation: Dissolve a few milligrams of **Dehydronifedipine** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrument Setup: Use a high-field NMR spectrometer.
- Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can provide further structural information.
- Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the specific protons and carbons in the **Dehydronifedipine** molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Protocol:

- Sample Introduction: Introduce a dilute solution of **Dehydronifedipine** into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS).

- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.
- Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
- Data Analysis: The mass of the parent ion confirms the molecular weight. The fragmentation pattern provides structural information. For **Dehydronifedipine**, the protonated molecule $[M+H]^+$ would have an m/z of approximately 345.1.[6]



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Analytical Workflow

Conclusion

This technical guide provides a comprehensive overview of the essential physical and chemical properties of **Dehydronifedipine**. The tabulated data, metabolic pathway visualization, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for advancing research related to nifedipine metabolism, developing robust analytical

methodologies, and ensuring the quality and safety of pharmaceutical products. While much is known, the lack of an experimentally determined pKa value highlights an area for future investigation that would further complete the physicochemical profile of this important metabolite.

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